Lys-[Des-Arg9]Bradykinin Lys-[Des-Arg9]Bradykinin Endogenous potent and highly selective bradykinin B1 receptor agonist (Ki values are 0.12 and > 30000 nM at human B1 and B2 receptors respectively). Hypotensive agent that reduces peripheral vascular resistance in vivo. 16-fold more potent than [Des-Arg9]-Bradykinin.
Brand Name: Vulcanchem
CAS No.: 71800-36-7
VCID: VC20750533
InChI: InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Molecular Formula: C50H73N13O11
Molecular Weight: 1032.2 g/mol

Lys-[Des-Arg9]Bradykinin

CAS No.: 71800-36-7

Cat. No.: VC20750533

Molecular Formula: C50H73N13O11

Molecular Weight: 1032.2 g/mol

* For research use only. Not for human or veterinary use.

Lys-[Des-Arg9]Bradykinin - 71800-36-7

CAS No. 71800-36-7
Molecular Formula C50H73N13O11
Molecular Weight 1032.2 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Standard InChI Key AILVBOHFGXNHCC-TZPCGENMSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Chemical Properties and Structure

Chemical Identity and Nomenclature

Lys-[Des-Arg9]Bradykinin is formally recognized in scientific literature by several identifiers that facilitate its documentation and research applications . The compound is characterized by the CAS number 71800-36-7, while alternative registrations may list it under 2763588-90-3 . The peptide's systematic nomenclature reflects its structural derivation from bradykinin with specific modifications, namely the presence of an N-terminal lysine residue and the absence of the C-terminal arginine (position 9) .

Molecular Structure and Physical Properties

The molecular formula of Lys-[Des-Arg9]Bradykinin is C50H73N13O11, corresponding to a molecular weight of 1032.21 Daltons . The peptide sequence is KRPPGFSPF, representing a chain of nine amino acids with specific biochemical characteristics that determine its receptor binding properties and biological activity . In laboratory settings, the compound demonstrates good water solubility, reported as up to 1 mg/ml, facilitating its use in experimental protocols .

Structural Comparison with Related Kinins

Lys-[Des-Arg9]Bradykinin differs from standard bradykinin in two critical ways: the addition of a lysine residue at the N-terminus and the absence of the terminal arginine at position 9 . This structural modification significantly enhances its selectivity and potency for the B1 receptor, making it approximately 16-fold more potent than the related compound [Des-Arg9]-Bradykinin . The following table compares key structural and functional aspects of related kinin peptides:

KininStructurePrimary ReceptorPotency (Ki value)
Lys-[Des-Arg9]BradykininKRPPGFSPFB10.12 nM (human)
[Des-Arg9]-BradykininRPPGFSPB1Less potent (16× lower)
BradykininRPPGFSPFRB2High affinity for B2
Lysyl BradykininKRPPGFSPFRB2 > B1Moderate B1 affinity

Pharmacological Properties

Receptor Binding Profile

Lys-[Des-Arg9]Bradykinin demonstrates extraordinary selectivity for the bradykinin B1 receptor, with binding studies revealing a Ki value of 0.12 nM for human B1 receptors . This remarkably high affinity contrasts sharply with its minimal activity at B2 receptors, where Ki values exceed 30,000 nM, establishing a selectivity ratio greater than 250,000-fold . Species differences in receptor binding have been documented, with Ki values of 1.7 nM for mouse B1 receptors and 0.23 nM for rabbit B1 receptors, indicating somewhat lower but still significant potency across species .

Signaling Pathways and Cellular Effects

Upon binding to B1 receptors, Lys-[Des-Arg9]Bradykinin activates several intracellular signaling cascades, predominantly through G-protein coupled mechanisms . The compound exerts its effects on immune cell function, notably on human monocyte-derived dendritic cells (hMo-DCs) . At a concentration of 10 μM, it enhances secretion of the bioactive cytokine IL-12p70 while simultaneously inhibiting production of IL-12p40 . This differential modulation of cytokine secretion suggests a potential immunoregulatory role that could have implications for inflammatory and immune-mediated conditions .

Hypotensive and Vascular Effects

One of the primary physiological actions of Lys-[Des-Arg9]Bradykinin is its ability to reduce peripheral vascular resistance, contributing to hypotensive effects observed in vivo . When administered via intra-arterial injection at a dose of 1 μg in LPS-treated rabbit models, the compound produces a rapid but transient reduction in vascular resistance, with a half-life (T1/2) of 118-195 seconds . This brief duration of action highlights the peptide's susceptibility to enzymatic degradation in biological systems, which has implications for its potential therapeutic applications .

Biosynthesis and Metabolism

Formation Pathways

Lys-[Des-Arg9]Bradykinin is primarily formed through the proteolytic processing of bradykinin and related kinin peptides within the kallikrein-kinin system . One significant pathway involves the action of aminopeptidase B on lysyl bradykinin (LBK), which cleaves the N-terminal lysine residue to release bradykinin . Subsequently, carboxypeptidases act on these products to generate the des-Arg metabolites that serve as B1 receptor agonists .

Enzymatic Degradation and Regulation

The metabolic fate of Lys-[Des-Arg9]Bradykinin is largely determined by the action of specific peptidases that regulate its biological half-life . Key enzymes involved in its degradation include:

  • Angiotensin Converting Enzyme (ACE) - Although typically associated with bradykinin degradation, ACE can also influence the metabolism of Lys-[Des-Arg9]Bradykinin under certain conditions .

  • Carboxypeptidase M (CPM) - This kininase I-type enzyme modifies lysyl bradykinin (LBK) to generate des-Arg10-LBK (synonymous with Lys-[Des-Arg9]Bradykinin) .

  • Neutral Endopeptidase (NE) - Contributes to the cleavage of internal peptide bonds in kinin molecules .

Studies have revealed that the degradation of Lys-[Des-Arg9]Bradykinin is significantly influenced by ionic conditions, particularly chloride concentration, which can modulate the activity of degradative enzymes . Importantly, when present in mixtures with bradykinin or lysyl bradykinin, competitive inhibition occurs, with bradykinin and its metabolites taking precedence in the degradation pathway .

Biological Functions and Physiological Roles

Cardiovascular Effects

The most well-documented physiological effect of Lys-[Des-Arg9]Bradykinin is its action on the cardiovascular system, where it functions as a hypotensive agent by reducing peripheral vascular resistance . This vasodilatory effect is mediated through B1 receptor activation in vascular smooth muscle, leading to relaxation and increased blood flow . Unlike bradykinin, which mainly acts on constitutively expressed B2 receptors, Lys-[Des-Arg9]Bradykinin targets B1 receptors that are typically upregulated during inflammatory conditions or tissue injury .

Immunomodulatory Activities

Research has identified significant immunomodulatory functions of Lys-[Des-Arg9]Bradykinin, particularly its effects on dendritic cell function and cytokine production . The compound has been shown to:

  • Enhance secretion of bioactive IL-12p70 by mature human monocyte-derived dendritic cells (hMo-DCs) .

  • Inhibit secretion of IL-12p40 by the same cell population .

  • Reduce migration of mature hMo-DCs, suggesting inhibition of chemokinesis .

These immunological effects may have significant implications for inflammatory conditions, autoimmune disorders, and potentially in modulating immune responses during infections .

Role in Inflammation and Disease States

The B1 receptor, the primary target of Lys-[Des-Arg9]Bradykinin, is notably upregulated during inflammatory conditions, suggesting this compound plays an important role in the progression and regulation of inflammatory responses . Recent research has implicated kinins, including Lys-[Des-Arg9]Bradykinin, in various pathological conditions:

  • Inflammatory disorders featuring tissue damage and cytokine storms .

  • Cardiovascular diseases involving vascular dysfunction .

  • Potential involvement in SARS-CoV-2 infection mechanisms, where bradykinin system dysregulation has been proposed to contribute to symptom manifestation .

The connection to COVID-19 pathophysiology is particularly noteworthy, as SARS-CoV-2 has been reported to disrupt the kallikrein-kinin system (KKS) and the renin-angiotensin-aldosterone system (RAAS), potentially leading to elevated bradykinin levels and related signaling effects .

Research Applications and Pharmacological Significance

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